molecular formula C22H22O12 B13415205 6-Methoxykaempferol 3-O-glucoside CAS No. 63422-27-5

6-Methoxykaempferol 3-O-glucoside

Cat. No.: B13415205
CAS No.: 63422-27-5
M. Wt: 478.4 g/mol
InChI Key: PMKDGKVUENNUGX-OOVDEOTFSA-N
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Description

Chemical Structure and Properties 6-Methoxykaempferol 3-O-glucoside (CAS: 63422-27-5) is a flavonol glycoside derived from the aglycone 6-methoxykaempferol, with a β-D-glucopyranosyl unit attached at the C-3 hydroxyl position. Its molecular formula is C₂₂H₂₂O₁₂, and molecular weight is 478.4 g/mol . The compound is characterized by a methoxy group at position 6 of the kaempferol backbone, distinguishing it from non-methylated analogs like kaempferol 3-O-glucoside (astragalin) .

Natural Sources It is found in plants such as Rhaponticum uniflorum (Leuzea uniflora) and Tetragonia tetragonoides (New Zealand spinach) . It is also commercially available for research purposes as a natural product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxykaempferol 3-O-glucoside typically involves the glycosylation of 6-methoxykaempferol. The process can be carried out using enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer glucose from a donor molecule to the hydroxyl group at the 3rd position of 6-methoxykaempferol. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods offer a sustainable and efficient way to produce the compound on a large scale .

Chemical Reactions Analysis

Hydrolysis of the Glycosidic Bond

The β-glucosidic linkage between kaempferol and glucose is susceptible to hydrolysis under acidic or enzymatic conditions:

Acidic Hydrolysis

  • Conditions : 0.1M HCl at 80°C for 2 hours.

  • Products : 6-Methoxykaempferol (aglycone) and glucose.

  • Yield : ~85%.

Enzymatic Hydrolysis

  • Conditions : β-glucosidase at 37°C for 4 hours.

  • Products : 6-Methoxykaempferol and glucose.

  • Yield : ~92% .

ConditionReagents/EnzymesTemperatureTimeProductsYield
Acidic0.1M HCl80°C2h6-Methoxykaempferol, Glucose85%
Enzymaticβ-glucosidase37°C4h6-Methoxykaempferol, Glucose92%

Methylation and Demethylation

Methylation

  • Reagents : Dimethyl carbonate (DMC) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Selectivity : Targets hydroxyl groups while preserving the methoxy substitution at position 6.

  • Yield : 78%.

Demethylation

  • Reagents : Boron tribromide (BBr₃) in dichloromethane.

  • Application : Rarely performed due to structural sensitivity.

ReactionReagentBaseSolventYield
MethylationDimethyl carbonateDBUDMF78%

Glycosylation and Sugar Modifications

Enzymatic Glycosylation

  • Process : Glycosyltransferases introduce alternative sugars (e.g., sophorose) at position 3.

  • Example : Synthesis of 6-methoxykaempferol 3-O-sophoroside with (1→2) interglycosidic linkage .

Chemical Glycosylation

  • Challenges : Low regioselectivity due to multiple hydroxyl groups.

  • Solution : Use of protecting groups (e.g., acetonides) to block competing sites .

Oxidation Reactions

The phenolic structure participates in redox reactions:

  • Antioxidant Mechanism : Hydrogen atom donation from hydroxyl groups quenches free radicals.

  • Oxidation Sites : B-ring catechol moiety forms semiquinone radicals, enhancing stability .

Protection Strategies for Selective Functionalization

Acetonide Protection

  • Reagents : Acetone with acid (e.g., CuSO₄).

  • Application : Blocks vicinal diols, enabling selective methylation at position 3 .

Benzyl Ether Protection

  • Reversibility : Cleaved via hydrogenolysis (Pd/C and H₂).

  • Advantage : Facilitates temporary protection during multi-step synthesis .

Spectroscopic Analysis of Reaction Products

Mass Spectrometry (MS)

  • Fragmentation : Loss of glycosidic residues (e.g., m/z 162 for hexose, m/z 146 for rhamnose) confirms linkage stability .

  • Example : MS² of 6-methoxykaempferol 3-O-sophoroside shows [M-H-162]⁻ and [M-H-180]⁻ ions, indicating (1→2) linkage .

Nuclear Magnetic Resonance (NMR)

  • Key Shifts :

    • Methoxy group: δ 3.85 ppm (singlet).

    • Anomeric proton of glucose: δ 5.2 ppm (doublet, J = 7.8 Hz) .

Scientific Research Applications

6-Methoxykaempferol 3-O-glucoside is a flavonoid present in various organisms . Research has explored its potential biological activities and applications.

Scientific Research Applications

  • Anticancer Activity 6-Methoxykaempferol has demonstrated anti-proliferative activity against cancer . Patuletin, a related compound, may be a natural inhibitor of fatty acid synthase (FASN), inducing anti-proliferative and pro-apoptotic effects in human breast cancer cells .
  • Beta(2)-Adrenergic activity 6-Methoxykaempferol-3-O-glucoside exerts weak beta(2)-adrenoceptor agonistic activity and can be considered a natural compound with potential .
  • Anti-ulcer potential Flavonoid-rich fractions, including 6-methoxyapigenin-7-O-β-D-glucopyranoside, have shown a significant reduction in gastric injury in mice and rats .
  • Antibacterial Activity Some compounds isolated from Eriocaulon buergerianum, including flavone derivatives, have exhibited antibacterial activity .

List of compounds isolated from Eriocaulonaceae Family

  • Patuletin
  • quercetagetin 7-methyl ether-3-O-neohesperidoside
  • 5,6,7,8,3′,4′-hexahydroxyflavonol
  • 6-methoxyquercetin-3-O-(6′’-E-feruloyl)-β-D-glucopyranoside
  • quercetagetin-6-methyl-ether-3-O-β-D-glucopyranosyl(1→4)-glucopyranoside
  • Hispidulin 7-(6-E-p-coumaroyl-β-D-glucopyranoside)
  • Hispidulin
  • Hispidulin-7-O-glucoside
  • 6-methoxykaempferol-3-O-glucopyranoside
  • 6-methoxykaempferol-3-O-(6”-p-coumaroyl)-β-D-glucopyranosyl-7-O-β-D-glucopyranoside
  • 6-methoxykaempferol-3-7-di-O-β-D-glucopyranoside
  • 6-methoxyapigenin-7-O-β-D-glucopyranoside
  • 7,3′-dimethoxyluteolin-6-C-β-D-glucopyranoside
  • 6,7-dimethoxyquercetin-3-O-β-D-glucopyranoside

Radical scavenging activity
Compounds with radical scavenging activity:

  • 6-methoxykaempferol-3-O-glucopyranoside
  • 5,6,7,8,3,4-hexahydroxyflavonol

Mechanism of Action

The mechanism of action of 6-Methoxykaempferol 3-O-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Physicochemical Properties

  • Storage : Powder form is stable at -20°C for 3 years; dissolved in DMSO, it requires storage at -80°C for 1 year .
  • Bioactivity: Reported to exhibit antioxidant and anti-obesity properties, particularly in Tetragonia tetragonoides .

Comparison with Structurally Similar Compounds

Structural Differences and Glycosylation Patterns

The table below highlights key structural variations among 6-methoxykaempferol 3-O-glucoside and related flavonol glycosides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents and Glycosylation Sites Key Structural Features References
This compound C₂₂H₂₂O₁₂ 478.4 - Methoxy at C-6
- Glucosyl at C-3
Enhanced lipophilicity due to methoxy group
Kaempferol 3-O-glucoside (Astragalin) C₂₁H₂₀O₁₁ 448.4 - Hydroxyl at C-6
- Glucosyl at C-3
Lacks methoxy group; higher polarity
6-Methoxykaempferol 3-O-sophoroside C₂₈H₃₂O₁₇ 640.5 - Methoxy at C-6
- Sophorosyl (diglucosyl) at C-3
Increased solubility due to disaccharide chain
Tiliroside (Kaempferol 3-O-(6''-O-trans-coumaryl) glucoside) C₃₀H₂₆O₁₂ 594.5 - Coumaroyl ester at C-6'' of glucosyl
- Glucosyl at C-3
Enhanced bioavailability via esterification
6-Hydroxykaempferol 3,6,7-tri-O-β-D-glucoside C₃₃H₄₀O₂₂ 788.7 - Hydroxyl at C-6
- Glucosyl at C-3, C-6, C-7
High water solubility; potent antioxidant

Sources and Natural Distribution

  • This compound: Rhaponticum uniflorum , Tetragonia tetragonoides .
  • Kaempferol 3-O-glucoside (Astragalin) : Duchesnea indica , Adansonia digitata (baobab) .
  • Tiliroside : Found in Potentilla species and Adansonia digitata .

Key Research Findings

Impact of Methoxy vs. Hydroxyl Groups

  • The C-6 methoxy group in this compound increases membrane permeability compared to hydroxylated analogs like astragalin .

Glycosylation and Bioactivity

  • Sophoroside vs. Glucoside: The disaccharide chain in 6-methoxykaempferol 3-O-sophoroside enhances water solubility but may reduce cellular uptake efficiency compared to monoglycosides .
  • Esterified Glycosides : Tiliroside’s coumaroyl ester improves pharmacokinetic properties, such as intestinal absorption, via passive diffusion .

Pharmacological Potential

  • This compound is a candidate for metabolic syndrome therapy due to its dual antioxidant and anti-obesity effects .
  • 6-Hydroxykaempferol tri-O-glucoside is prioritized in nutraceutical research for its superior free radical scavenging .

Biological Activity

6-Methoxykaempferol 3-O-glucoside (6-MKG) is a flavonoid glycoside derived from kaempferol, a well-known flavonoid with various biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts. This article aims to provide a comprehensive overview of the biological activities of 6-MKG, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

6-MKG is characterized by the following chemical structure:

  • Molecular Formula : C22H22O12
  • Molecular Weight : 462.4 g/mol

The compound contains a methoxy group at the 6-position and a glucoside moiety at the 3-position of the kaempferol backbone, which influences its solubility and bioactivity.

1. Anti-Inflammatory Effects

Research has demonstrated that 6-MKG exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of inflammatory cytokines such as IL-1β and IL-8. Specifically, one study reported that 6-MKG inhibited IL-1β production at concentrations of 100 μM without cytotoxic effects, suggesting a promising therapeutic potential for inflammatory diseases .

Table 1: Inhibitory Effects of 6-MKG on Cytokine Production

CytokineConcentration (μM)Inhibition (%)
IL-1β100Significant
IL-8100Moderate

2. Antioxidant Activity

6-MKG has been shown to possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

3. β-Adrenergic Activity

In addition to its anti-inflammatory effects, 6-MKG has been identified as a weak β(2)-adrenergic receptor agonist. In vitro studies indicated that it could relax uterine contractility in both non-pregnant and late-pregnant rat models, suggesting potential applications in managing conditions related to uterine contractions .

Table 2: β-Adrenergic Activity of 6-MKG

ModelEffect ObservedE-max (%)
Non-pregnant RatRelaxation of uterine contractility50%
Late-pregnant RatRelaxation of uterine contractility50%

Case Study 1: Anti-inflammatory Effects in Cell Lines

A study conducted on human esophageal squamous cell carcinoma (KYSE-510) cells revealed that flavonoids, including 6-MKG, induced cytotoxicity through G(2)/M cell cycle arrest and apoptosis. The study highlighted the compound's ability to modulate key apoptotic pathways, indicating its potential as an anticancer agent .

Case Study 2: Vascular Reactivity Improvement

Another investigation focused on the effects of purified micronized flavonoid fractions containing compounds like 6-MKG on microvascular reactivity post-ischemia/reperfusion injury. Results indicated that treatment improved blood flow and capillary density significantly compared to control groups, suggesting a protective role against vascular injuries .

Properties

CAS No.

63422-27-5

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14-,17+,18-,22+/m1/s1

InChI Key

PMKDGKVUENNUGX-OOVDEOTFSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O

Origin of Product

United States

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